An In-depth Technical Guide to the Chemical Properties of 2-Butyl-1,3-benzoxazol-4-amine
An In-depth Technical Guide to the Chemical Properties of 2-Butyl-1,3-benzoxazol-4-amine
Introduction: The Benzoxazole Scaffold in Modern Chemistry
The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[2] The specific compound, 2-Butyl-1,3-benzoxazol-4-amine, incorporates a butyl group at the 2-position and an amino group at the 4-position. These substitutions are anticipated to modulate the molecule's lipophilicity, steric profile, and hydrogen bonding capabilities, thereby influencing its physicochemical properties and biological interactions. This guide aims to provide a comprehensive overview of the predicted chemical properties of this compound for researchers and drug development professionals.
Physicochemical Properties: An Analog-Based Estimation
Due to the absence of direct experimental data for 2-Butyl-1,3-benzoxazol-4-amine, the following properties are largely inferred from its closest structural analog, 2-Methyl-1,3-benzoxazol-4-amine (CAS: 342897-54-5), and general chemical principles.[3]
| Property | Predicted Value / Description | Rationale / Source |
| Molecular Formula | C₁₁H₁₄N₂O | - |
| Molecular Weight | 190.24 g/mol | - |
| Appearance | Likely a solid at room temperature, possibly crystalline. Color could range from off-white to light brown. | Based on typical properties of similar aromatic amines. |
| Melting Point | Not available. Expected to be a solid with a distinct melting point. | - |
| Boiling Point | Not available. Expected to be high due to the aromatic structure and potential for hydrogen bonding. | - |
| Solubility | Predicted to have low solubility in water.[4][5] Likely soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF.[5] | The aromatic core and butyl chain contribute to hydrophobicity, while the amino group provides some polarity and potential for hydrogen bonding.[5] |
| pKa | Not available. The 4-amino group is expected to be basic, with a pKa typical for an aromatic amine. | - |
| LogP | Not available. The butyl group will increase the lipophilicity compared to the methyl analog. | - |
Proposed Synthesis and Reaction Mechanisms
A plausible synthetic route to 2-Butyl-1,3-benzoxazol-4-amine can be envisioned starting from commercially available precursors. Two potential pathways are outlined below.
Pathway 1: Reduction of a Nitro Precursor
This is a straightforward approach assuming the availability of 2-Butyl-4-nitro-1,3-benzoxazole (CAS: 923224-88-8).[6] The final step is a standard reduction of an aromatic nitro group.
Caption: Proposed synthesis of 2-Butyl-1,3-benzoxazol-4-amine via reduction.
Experimental Protocol (Hypothetical):
-
To a solution of 2-Butyl-4-nitro-1,3-benzoxazole in ethanol, add an excess of stannous chloride (SnCl₂) followed by concentrated hydrochloric acid (HCl).
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-Butyl-1,3-benzoxazol-4-amine.
Pathway 2: De Novo Synthesis from 2,3-Diaminophenol
A more general and versatile approach involves the cyclization of a substituted o-aminophenol with an appropriate carboxylic acid or its derivative.
Caption: De novo synthesis of 2-Butyl-1,3-benzoxazol-4-amine.
Experimental Protocol (Hypothetical):
-
Amidation: Dissolve 2,3-diaminophenol in a suitable solvent like pyridine or dichloromethane. Cool the solution in an ice bath and slowly add valeryl chloride. Stir the reaction at room temperature until completion. Work up the reaction to isolate the N-(2-hydroxy-3-aminophenyl)pentanamide intermediate.
-
Cyclization: Heat the intermediate, either neat or in a high-boiling solvent, with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. The cyclization will form the benzoxazole ring. After cooling, the reaction mixture is poured into ice water and neutralized to precipitate the product. The crude product is then collected and purified.
Predicted Spectroscopic Properties
The following are predictions for the key spectroscopic features of 2-Butyl-1,3-benzoxazol-4-amine.
¹H NMR Spectroscopy
-
Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and triplets, depending on the coupling patterns.
-
Amine Protons (δ 4.0-5.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary with solvent and concentration.
-
Butyl Group Protons (δ 0.9-3.0 ppm):
-
A triplet around 0.9 ppm (3H) for the terminal methyl group (-CH₃).
-
A multiplet around 1.4 ppm (2H) for the second methylene group (-CH₂-).
-
A multiplet around 1.8 ppm (2H) for the third methylene group (-CH₂-).
-
A triplet around 2.9 ppm (2H) for the methylene group attached to the benzoxazole ring (-CH₂-).
-
¹³C NMR Spectroscopy
-
Aromatic and Benzoxazole Carbons (δ 100-165 ppm): Expect to see signals for the carbons of the benzoxazole core. The carbon at the 2-position will be significantly downfield.
-
Butyl Group Carbons (δ 13-35 ppm): Four distinct signals corresponding to the four carbons of the butyl chain.
Infrared (IR) Spectroscopy
-
N-H Stretching (3300-3500 cm⁻¹): Two distinct sharp to medium bands, characteristic of a primary amine.
-
C-H Stretching (2850-3000 cm⁻¹): Bands corresponding to the aliphatic C-H bonds of the butyl group.
-
C=N Stretching (1620-1680 cm⁻¹): A characteristic band for the oxazole ring.
-
N-H Bending (1550-1650 cm⁻¹): A bending vibration for the primary amine.
-
C-N Stretching (1250-1350 cm⁻¹): A band for the aromatic C-N bond.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 190.
-
Fragmentation Pattern: Expect fragmentation of the butyl chain, with characteristic losses of alkyl fragments.
Chemical Reactivity and Stability
The reactivity of 2-Butyl-1,3-benzoxazol-4-amine is dictated by the aromatic amine and the benzoxazole ring system.
-
Amine Group Reactivity: The 4-amino group is a nucleophilic site and can undergo typical reactions of aromatic amines, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).
-
-
Electrophilic Aromatic Substitution: The benzene part of the benzoxazole ring is activated by the amino group, making it susceptible to electrophilic substitution at positions 5 and 7.
-
Benzoxazole Ring Stability: The benzoxazole ring is generally stable under neutral and basic conditions. It can be susceptible to cleavage under strong acidic conditions.
Potential Applications in Drug Discovery and Research
While no specific applications for 2-Butyl-1,3-benzoxazol-4-amine have been documented, the benzoxazole scaffold is of significant interest in drug discovery.[2]
-
Enzyme Inhibition: Many benzoxazole derivatives are known to be inhibitors of various enzymes.[7]
-
Antimicrobial and Antifungal Agents: The benzoxazole core is present in several compounds with antimicrobial and antifungal activity.
-
Anticancer Research: Certain substituted benzoxazoles have shown potent anticancer activity.[5]
-
Fluorescent Probes: The benzoxazole system can exhibit fluorescence, making its derivatives potentially useful as biological probes.[5]
The introduction of a butyl group increases lipophilicity, which may enhance cell membrane permeability, while the 4-amino group provides a handle for further chemical modification and potential hydrogen bonding interactions with biological targets.
Safety and Handling
Based on the GHS classification for the analog 2-Methyl-1,3-benzoxazol-4-amine, the following hazards should be assumed for 2-Butyl-1,3-benzoxazol-4-amine[3]:
-
Harmful if swallowed. [3]
-
Causes skin irritation. [3]
-
Causes serious eye irritation. [3]
-
May cause respiratory irritation. [3]
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
2-Butyl-1,3-benzoxazol-4-amine is a compound with potential utility in medicinal chemistry and materials science, owing to its benzoxazole core. While direct experimental data is currently lacking, this guide provides a robust, analog-based prediction of its chemical properties, synthesis, and reactivity. It is imperative that any work with this compound be preceded by experimental verification of these predicted characteristics. The synthetic pathways and spectroscopic predictions outlined herein should serve as a valuable starting point for researchers interested in exploring the potential of this and related molecules.
References
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Štefánik, M., Gáplovský, A., & Stankovičová, H. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18335–18344. [Link]
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Štefánik, M., Gáplovský, A., & Stankovičová, H. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
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PubChem. (n.d.). 2-Aminobenzoxazole. National Center for Biotechnology Information. Retrieved from [Link]
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Štefánik, M., Gáplovský, A., & Stankovičová, H. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]
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PubChem. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Hutchinson, I., Jennings, S. A., Vishnuvajjala, B. R., Westwell, A. D., & Stevens, M. F. G. (2002). Antitumor benzothiazoles. 8. The synthesis and physico-chemical properties of 2-(4-aminophenyl)benzothiazole sulfamate salt derivatives. Journal of Medicinal Chemistry, 45(4), 744–747. [Link]
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ResearchGate. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
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Microbiology Spectrum. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ASM Journals. [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1,3-benzoxazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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